甲基(1R,2R)-2-氨基环己烷-1-羧酸盐

描述

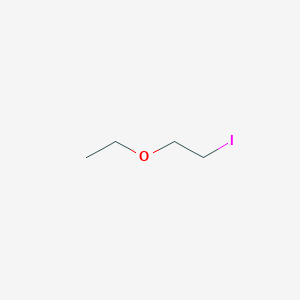

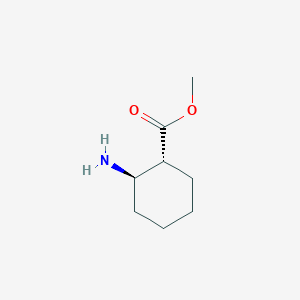

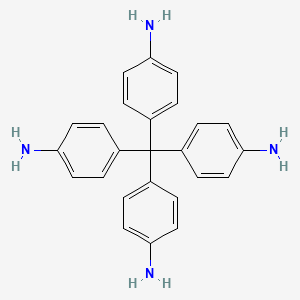

“Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate” is a derivative of cyclohexane, which is a six-membered ring compound . It has an amino group (-NH2) and a carboxylate ester group (-COOCH3) attached to it . The (1R,2R) notation indicates the configuration of the chiral centers in the molecule .

Synthesis Analysis

While specific synthesis methods for “Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate” were not found, similar compounds are often synthesized through nucleophilic substitution or addition reactions . For instance, cyclohexane derivatives can be obtained via diastereoselective 1,3-ring closure reactions or asymmetric cyclopropanation .

Molecular Structure Analysis

The molecular structure of “Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate” would likely feature a six-membered cyclohexane ring, with a methyl ester group and an amine group attached to different carbon atoms . The exact positions of these groups would depend on the specific synthesis process.

Chemical Reactions Analysis

Cyclohexane derivatives can undergo a variety of chemical reactions. For instance, they can participate in E2 elimination reactions, where a strong base removes two substituents, resulting in an alkene . The specific reactions that “Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate” can undergo would depend on the conditions and reagents present .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics like melting point, boiling point, density, and solubility . These properties for “Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate” were not found in the search results.

科学研究应用

手性溶剂化剂

甲基(1R,2R)-2-氨基环己烷-1-羧酸盐衍生物已被合成并用作新型NMR手性溶剂化剂。这些衍生自(1R,2R)-1,2-二氨基环己烷的化合物,与市售的手性溶剂化剂相比,对选定的手性羧酸表现出优异的对映体分辨能力,因此显示出作为手性分析的实用和有效试剂的前景 (杨等人,2006)。

生物活性化合物合成

该化合物是生物活性分子合成中的关键中间体。一个例子是它在手性选择性合成 Ceralure B1、顺式-5-碘-反式-2-甲基环己烷-1-羧酸乙酯(一种对地中海果蝇有力的引诱剂)中的应用。该合成涉及多个步骤,包括不对称的狄尔斯-阿尔德反应和碘内酯化反应,突出了甲基(1R,2R)-2-氨基环己烷-1-羧酸盐在复杂合成途径中的多功能性 (Raw & Jang,2000)。

微波辅助合成

该化合物已用于微波辅助合成方法中。例如,它在微波辅助条件下的立体选择性取代反应产生了结构复杂且多样的化合物,证明了其在促进快速而有效的化学转化中的效用 (Onogi、Higashibayashi、& Sakurai,2012)。

催化应用

它也在催化过程中发挥作用。一项关于化学和立体选择性二铑(II)催化的 C-H 插入反应的研究涉及该化合物,揭示了其在促进高度选择性和功能化化学合成中的潜力,尤其是在复杂的环戊烷结构的创建中 (Yakura 等人,1999)。

酶促拆分

甲基(1R,2R)-2-氨基环己烷-1-羧酸盐已用于酶促拆分,特别是在离子液体中识别高效的酰化剂用于外消旋仲醇。这一应用突出了其在推进不对称合成技术中的作用 (Lourenço、Monteiro、& Afonso,2010)。

不对称氢化

在不对称氢化的领域中,甲基(1R,2R)-2-氨基环己烷-1-羧酸盐的衍生物已被用于研究铑催化氢化中的立体选择性反转。这项研究提供了对控制化学反应中手性和氨基酸产生的机理的见解 (Onuma、Ito、& Nakamura,1980)。

动力学拆分

该化合物参与了其他化合物的动力学拆分,例如在高效合成甲基 2-氨基-5-叔丁基-环戊烷-1-羧酸盐的对映异构体中。这说明了它在创建对映体纯化合物的应用,这是药物和精细化学品领域的一个关键方面 (Davies 等人,2003)。

晶体学研究

甲基(1R,2R)-2-氨基环己烷-1-羧酸盐衍生物已在晶体学研究中进行分析,以了解 1-氨基环己烷-1-羧酸残基在简单衍生物和肽中的构象。这些研究对于理解生物活性化合物的结构方面至关重要 (Valle 等人,1988)。

放射性标记化合物合成

它已被用于放射性标记化合物的合成中,例如在制备氚化的 2-亚甲基-ACC(1-氨基环丙烷-1-羧酸脱氨酶的失活剂)中。该应用在生物化学和药理学中对于研究酶机制和药物开发具有重要意义 (Zhao & Liu,2002)。

未来方向

While specific future directions for “Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate” were not found, research in the field of cyclohexane derivatives is ongoing. These compounds have potential applications in various fields, including organic synthesis, asymmetric catalysis, and medicinal chemistry .

作用机制

Mode of Action

Compounds with similar structures have been reported to exhibit dual modes of action, such as mor (μ-opioid receptor) activation and ne (norepinephrine) reuptake inhibition . This dual mode of action could potentially result in an opiate-sparing effect .

Biochemical Pathways

Similar compounds have been found to interact with prostaglandin e receptors , which are involved in a variety of physiological processes including inflammation, fever, and pain perception.

Pharmacokinetics

Similar compounds have been reported to exhibit various pharmacokinetic properties . These properties can significantly impact the bioavailability of the compound, influencing its therapeutic efficacy and potential side effects.

Result of Action

Similar compounds have been reported to exhibit analgesic effects in a wide range of animal models of acute and chronic pain .

属性

IUPAC Name |

methyl (1R,2R)-2-aminocyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-11-8(10)6-4-2-3-5-7(6)9/h6-7H,2-5,9H2,1H3/t6-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUYHWZRODJBJER-RNFRBKRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCCC1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CCCC[C@H]1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20472063 | |

| Record name | Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20472063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

267230-45-5 | |

| Record name | Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20472063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(S)-5-Azaspiro[2.4]heptan-7-amine](/img/structure/B1314664.png)

![Pyrazolo[1,5-b]pyridazine-3-carboxylic acid](/img/structure/B1314670.png)

![octahydro-1H-pyrrolo[1,2-a][1,4]diazepine](/img/structure/B1314671.png)